molecular formula C7H4F3NO2 B1598360 3-Isocyanato-5-methyl-2-(trifluoromethyl)furan CAS No. 306935-03-5

3-Isocyanato-5-methyl-2-(trifluoromethyl)furan

Cat. No. B1598360
M. Wt: 191.11 g/mol
InChI Key: WTKWFNIIIXNTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Isocyanato-5-methyl-2-(trifluoromethyl)furan” is an organic compound with the molecular formula C7H4F3NO2 . It is also known as “5-Methyl-2-(trifluoromethyl)-3-furyl isocyanate” and "Furan, 3-isocyanato-5-methyl-2-(trifluoromethyl)-" .


Molecular Structure Analysis

The molecular structure of “3-Isocyanato-5-methyl-2-(trifluoromethyl)furan” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring is substituted at the 3rd position with an isocyanato group (-N=C=O), at the 5th position with a methyl group (-CH3), and at the 2nd position with a trifluoromethyl group (-CF3) .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

One study discusses the organosilicon synthesis of isocyanates, including those of the furan series. This synthesis involves silylation of starting amines followed by phosgenation, indicating a method for producing various isocyanates for further chemical applications (Lebedev et al., 2006).

Catalytic Reduction of Biomass-Derived Furanic Compounds

The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), highlights the role of furan derivatives in producing valuable chemicals for biorefinery applications. This process can lead to various products, including alcohols and diols, demonstrating the potential of furan derivatives in sustainable chemistry (Nakagawa et al., 2013).

Novel Methods for Synthesis of Substituted Furans

Research has developed several methods for the synthesis of 2-amido substituted furans. These methods include thermolysis, C-N cross-coupling reactions, and reactions with triflic anhydride, showcasing the versatility of furan derivatives in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Padwa et al., 2003).

Advanced Materials and Chemical Transformations

The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan demonstrates the application of furan derivatives in creating sustainable materials. This approach uses an environmentally friendly catalyst to polymerize a biobased diol with diacid ethyl esters, highlighting the potential of furan derivatives in green chemistry and materials science (Jiang et al., 2014).

properties

IUPAC Name

3-isocyanato-5-methyl-2-(trifluoromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c1-4-2-5(11-3-12)6(13-4)7(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKWFNIIIXNTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381591
Record name 3-Isocyanato-5-methyl-2-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isocyanato-5-methyl-2-(trifluoromethyl)furan

CAS RN

306935-03-5
Record name 3-Isocyanato-5-methyl-2-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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